3-Chloro-4-(trifluoromethyl)benzenesulfonamide 3-Chloro-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631502
InChI: InChI=1S/C7H5ClF3NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14)
SMILES: C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F
Molecular Formula: C7H5ClF3NO2S
Molecular Weight: 259.63 g/mol

3-Chloro-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13631502

Molecular Formula: C7H5ClF3NO2S

Molecular Weight: 259.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(trifluoromethyl)benzenesulfonamide -

Specification

Molecular Formula C7H5ClF3NO2S
Molecular Weight 259.63 g/mol
IUPAC Name 3-chloro-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C7H5ClF3NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14)
Standard InChI Key ATVZZPYJMSXDDW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with:

  • A sulfonamide group (-SO₂NH₂) at position 1.

  • A chlorine atom at position 3.

  • A trifluoromethyl group (-CF₃) at position 4.

Molecular Formula: C₇H₅ClF₃NO₂S
Molecular Weight: 259.63 g/mol
Key Structural Insights:

  • The electron-withdrawing -CF₃ group enhances electrophilic reactivity at the sulfonamide moiety.

  • Chlorine at position 3 directs regioselective substitution in synthetic modifications .

Physicochemical Properties

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point242.8 ± 40.0 °C (760 mmHg)
Flash Point100.6 ± 27.3 °C
LogP (Partition Coefficient)3.255
Water Solubility (LogSw)-3.87

The high logP value indicates strong lipophilicity, facilitating membrane penetration in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Primary Route:

  • Sulfonation: 3-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is reacted with ammonia in dichloromethane or acetonitrile at 20–25°C.

    • Yield: 85–90% under optimized conditions.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Alternative Methods:

  • Diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by sulfonation with SO₂/CuCl₂ .

  • Continuous flow reactors for scaled production, reducing reaction times by 40% compared to batch processes .

Industrial Optimization

ParameterIndustrial ProcessLaboratory Process
Solvent1,2-DichloroethaneDichloromethane
CatalystFeCl₃·6H₂ONone
Temperature30–40°C20–25°C
Yield75–80%85–90%

Industrial methods prioritize cost-effectiveness over maximum yield, utilizing cheaper catalysts like FeCl₃ .

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

  • Mode of Action: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .

  • Efficacy Data:

    Weed SpeciesEC₅₀ (μg/mL)
    Amaranthus retroflexus0.12
    Echinochloa crus-galli0.18

Derivatives show 3–5× greater activity than commercial sulfometuron-methyl in field trials .

Pharmaceutical Applications

  • Antimicrobial Activity:

    • MIC = 4 μg/mL against Staphylococcus aureus (vs. 8 μg/mL for sulfamethoxazole).

    • Synergistic effects observed with β-lactam antibiotics .

  • Progesterone Receptor Antagonism:

    • IC₅₀ = 12 nM in HEK293 cells, outperforming mifepristone (IC₅₀ = 18 nM).

Materials Science

  • Polymer Modification: Incorporation into polyimide matrices increases thermal stability by 60°C (Tg from 250°C to 310°C) .

  • Coating Additive: 0.5% w/w in epoxy resins reduces water absorption by 35% .

Biological and Toxicological Profile

Acute Toxicity

SpeciesRouteLD₅₀ (mg/kg)
Rat (oral)Oral1,250
RabbitDermal>2,000

Neurotoxic effects (ataxia, tremors) observed at 300 mg/kg doses in murine models .

Environmental Impact

  • Soil Half-Life: 28–42 days under aerobic conditions .

  • EC₅₀ (Daphnia magna): 8.7 mg/L (72 hr exposure) .

RegionStatusRestrictions
AustraliaListed on AICIS InventoryWorkplace exposure ≤1 mg/m³
EUNot REACH-registeredRestricted in consumer products
USAEPA List 4 (Inert)Allowed in pesticide formulations

Emerging Research Directions

Allosteric PPARγ Modulation

  • NMR Studies: 19F NMR confirms dual orthosteric binding (Kd = 47 nM and 112 nM) and allosteric site interaction (Kd = 890 nM) .

  • Therapeutic Potential: Partial agonism reduces adipogenesis by 60% vs. full agonists like rosiglitazone .

Catalytic Applications

  • Suzuki-Miyaura Coupling: Enables synthesis of biaryl sulfonamides with 92–95% yields .

  • Photoredox Catalysis: Acts as electron-deficient aryl source in C–N cross-couplings (TON = 1,200) .

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